molecular formula C16H23FN2O3S B5777692 1-(3,3-dimethylbutanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine

1-(3,3-dimethylbutanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine

Cat. No. B5777692
M. Wt: 342.4 g/mol
InChI Key: OLSFRUOXNXHZFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,3-dimethylbutanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is commonly referred to as DMP-777 and is known for its ability to modulate the activity of certain receptors in the brain. In

Scientific Research Applications

DMP-777 has been the subject of extensive scientific research due to its potential therapeutic applications. One area of research involves the modulation of the activity of certain receptors in the brain, specifically the sigma-1 receptor. Studies have shown that DMP-777 has the ability to bind to the sigma-1 receptor, which may have implications for the treatment of neurological disorders such as Alzheimer's disease and depression.

Mechanism of Action

The mechanism of action of DMP-777 involves its ability to bind to the sigma-1 receptor and modulate its activity. This receptor is involved in a variety of cellular processes, including calcium signaling, protein synthesis, and cell survival. By modulating the activity of this receptor, DMP-777 may have a neuroprotective effect and improve cognitive function.
Biochemical and Physiological Effects:
Studies have shown that DMP-777 has a variety of biochemical and physiological effects. In addition to its ability to bind to the sigma-1 receptor, DMP-777 has been shown to have antioxidant properties and may protect against oxidative stress. It has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using DMP-777 in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, its ability to modulate the activity of the sigma-1 receptor makes it a valuable tool for studying the role of this receptor in various cellular processes. However, one limitation of using DMP-777 is its relatively high cost, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving DMP-777. One area of interest is the potential therapeutic applications of this compound for the treatment of neurological disorders such as Alzheimer's disease and depression. Additionally, further studies are needed to fully understand the mechanism of action of DMP-777 and its effects on cellular processes. Finally, the development of new synthetic methods for DMP-777 may help to reduce the cost of this compound and make it more widely available for scientific research.

Synthesis Methods

The synthesis of DMP-777 involves several steps, including the reaction of 4-fluorophenylsulfonyl chloride with piperazine in the presence of a base, followed by the addition of 3,3-dimethylbutanoyl chloride. The resulting compound is then purified using column chromatography to yield DMP-777 in high purity.

properties

IUPAC Name

1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-3,3-dimethylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O3S/c1-16(2,3)12-15(20)18-8-10-19(11-9-18)23(21,22)14-6-4-13(17)5-7-14/h4-7H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSFRUOXNXHZFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-3,3-dimethylbutan-1-one

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